2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide
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Overview
Description
2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one moiety linked to a pyridine ring through an acetamide linkage. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with N,N′-carbonyldiimidazole to activate the carboxylic acid group . This is followed by the reaction with pyridin-3-ylamine to form the desired acetamide linkage . The reaction conditions often include the use of organic solvents such as dichloromethane and the application of mild heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the chromen-2-one moiety can yield quinones, while reduction can produce chroman-2-one derivatives .
Scientific Research Applications
2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to interact with enzymes and receptors involved in various biological processes. For example, it can inhibit the activity of bacterial DNA gyrase, leading to antimicrobial effects . Additionally, the compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxochromen-7-yl benzenesulfonate
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy (phenyl)acetate
- 4-methyl-2-oxochromen-7-yl { [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate
Uniqueness
2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide is unique due to its specific acetamide linkage to the pyridine ring, which imparts distinct biological activities compared to other chromen-2-one derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
744225-41-0 |
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Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C17H14N2O4/c1-11-7-17(21)23-15-8-13(4-5-14(11)15)22-10-16(20)19-12-3-2-6-18-9-12/h2-9H,10H2,1H3,(H,19,20) |
InChI Key |
YUSFHVMXKQHDSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CN=CC=C3 |
solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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